1,1'-Biphenyl, 2,2',4,4',5-pentabromo-
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Overview
Description
1,1’-Biphenyl, 2,2’,4,4’,5-pentabromo- is a brominated biphenyl compound with the molecular formula C12H5Br5. It is known for its use as a flame retardant and is often incorporated into consumer products such as appliances, electronics, and plastics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Biphenyl, 2,2’,4,4’,5-pentabromo- typically involves the bromination of biphenyl. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 2,2’,4,4’,5-pentabromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is then purified through techniques such as recrystallization or chromatography to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl, 2,2’,4,4’,5-pentabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups .
Scientific Research Applications
1,1’-Biphenyl, 2,2’,4,4’,5-pentabromo- has several scientific research applications, including:
Chemistry: Used as a flame retardant in the synthesis of polymers and other materials.
Biology: Studied for its potential effects on biological systems and its role as an environmental contaminant.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of brominated biphenyls.
Industry: Incorporated into consumer products to enhance fire resistance
Mechanism of Action
The mechanism by which 1,1’-Biphenyl, 2,2’,4,4’,5-pentabromo- exerts its effects involves the interaction of its bromine atoms with various molecular targets. The compound can disrupt biological processes by binding to proteins and enzymes, leading to changes in cellular function. It can also interfere with the normal functioning of cell membranes and other cellular structures .
Comparison with Similar Compounds
2,2’,4,5,5’-Pentabromobiphenyl: Another brominated biphenyl with similar flame retardant properties.
Decabromodiphenyl ether: A related compound used as a flame retardant in various applications.
Hexabromocyclododecane: Another brominated flame retardant with different structural properties
Uniqueness: 1,1’-Biphenyl, 2,2’,4,4’,5-pentabromo- is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content makes it particularly effective as a flame retardant, and its structural characteristics allow for versatile applications in various fields .
Properties
CAS No. |
81397-99-1 |
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Molecular Formula |
C12H5Br5 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
1,2,4-tribromo-5-(2,4-dibromophenyl)benzene |
InChI |
InChI=1S/C12H5Br5/c13-6-1-2-7(9(14)3-6)8-4-11(16)12(17)5-10(8)15/h1-5H |
InChI Key |
IZODQJZFOBNYSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)C2=CC(=C(C=C2Br)Br)Br |
Origin of Product |
United States |
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